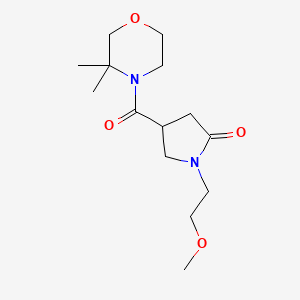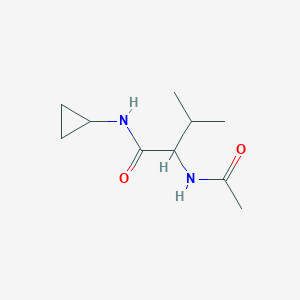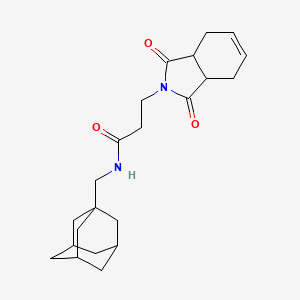
4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one, also known as DMAP, is a widely used organic compound in scientific research. It is a white, crystalline powder that is soluble in many organic solvents. DMAP is a versatile reagent that can be used in a variety of chemical reactions, including acylation, esterification, and amidation. In
Mecanismo De Acción
The mechanism of action of 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one as a catalyst is not fully understood. However, it is believed that 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one acts as a nucleophilic catalyst, facilitating the transfer of acyl groups from carboxylic acids to amines or alcohols. 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one can also act as a base, facilitating the deprotonation of acidic compounds.
Biochemical and Physiological Effects:
4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one does not have any known biochemical or physiological effects in humans. It is considered to be a relatively safe compound when handled properly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is a highly effective catalyst for a variety of chemical reactions. It is easy to handle and has a low toxicity. However, 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one can be expensive and is not always necessary for certain reactions. In addition, 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one can be sensitive to air and moisture, which can affect its effectiveness as a catalyst.
Direcciones Futuras
There are several future directions for the use of 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one in scientific research. One area of interest is the development of new synthetic methods using 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one as a catalyst. Another area of interest is the use of 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one in the synthesis of chiral compounds. Finally, there is interest in exploring the use of 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one in the synthesis of new pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is a versatile reagent that is widely used in scientific research. It is an effective catalyst for a variety of chemical reactions and has many potential applications in the synthesis of pharmaceuticals, agrochemicals, and natural products. While 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one has some limitations, it remains a valuable tool for organic chemists and holds promise for future research.
Métodos De Síntesis
The synthesis of 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is a multi-step process that involves several chemical reactions. The first step is the synthesis of 3,3-dimethylmorpholine-4-carboxylic acid, which is achieved by reacting 3,3-dimethylmorpholine with chloroacetic acid. The resulting carboxylic acid is then converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-methoxyethylamine to yield 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one.
Aplicaciones Científicas De Investigación
4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is widely used in organic synthesis as a catalyst for various chemical reactions. It is commonly used in the synthesis of amides, esters, and acyl chlorides. 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is also used in the synthesis of pharmaceuticals, agrochemicals, and natural products. In addition, 4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is used in the analysis of drugs and metabolites in biological fluids.
Propiedades
IUPAC Name |
4-(3,3-dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-14(2)10-20-7-5-16(14)13(18)11-8-12(17)15(9-11)4-6-19-3/h11H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDKFWAAUWPDGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)C2CC(=O)N(C2)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Dimethylmorpholine-4-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B7534744.png)

![4-[(Butylsulfonylamino)methyl]benzenesulfonamide](/img/structure/B7534769.png)
![4-(4-chlorophenyl)-5-[(2-methoxy-5-piperidin-1-ylsulfonylphenyl)diazenyl]-N-prop-2-enyl-1,3-thiazol-2-amine](/img/structure/B7534778.png)

![1-(4-fluorophenyl)-N~4~-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7534783.png)


![2-{(2E)-3-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B7534795.png)
![[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7534799.png)
![N-[(4-fluorophenyl)methyl]-2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7534803.png)

![3'-[(2-Chlorophenyl)methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7534818.png)
![N-[3-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-4-methoxyphenyl]acetamide](/img/structure/B7534838.png)